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molecular formula C11H14FNO B8382580 5-Fluoro-6-methoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline

5-Fluoro-6-methoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No. B8382580
M. Wt: 195.23 g/mol
InChI Key: ZAIZGPJUDFXGIT-UHFFFAOYSA-N
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Patent
US09340510B2

Procedure details

To 500 mg (2.96 mmol) 2-(2-fluoro-3-methoxy-phenyl)-ethylamine and 622 μL (3.10 mmol) TEA in 7 mL DCM are added slowly 293 μL (3.83 mmol) acetic anhydride at 0° C. and stirring is continued for 2 h. After that time, the reaction mixture is quenched by the addition of water and extracted three times with DCM. The organic layers are combined, dried over MgSO4, filtered and the solvent is removed in vacuo.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
622 μL
Type
reactant
Reaction Step One
Quantity
293 μL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:10][CH2:11][NH2:12].[C:13](OC(=O)C)(=O)[CH3:14]>C(Cl)Cl>[F:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]2[C:3]=1[CH2:10][CH2:11][NH:12][CH:13]2[CH3:14]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C=CC=C1OC)CCN
Name
TEA
Quantity
622 μL
Type
reactant
Smiles
Name
Quantity
293 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that time, the reaction mixture is quenched by the addition of water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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